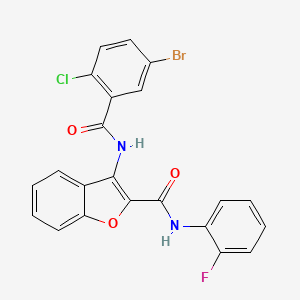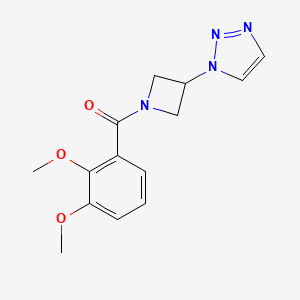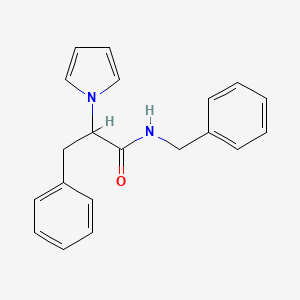![molecular formula C19H22ClN3O3S B2647571 4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-22-5](/img/structure/B2647571.png)
4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide”, related compounds have been synthesized and evaluated for their anticonvulsant activity . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring has been changed into a chain amide bound .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis
Synthesis of Heterocyclic Compounds
A study detailed the use of N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) as an efficient catalyst for the synthesis of various heterocyclic compounds, including 4H-pyran and pyrazolo[1,2-b]phthalazine derivatives, through a one-pot multi-component reaction in water. This highlights the compound's role in promoting green chemistry practices due to its mild reaction conditions and high yields (Khazaei et al., 2015).
Biological and Pharmacological Research
Anticancer Activity
Research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety has shown that these compounds exhibit potent cytotoxic activity against several human cancer cell lines, suggesting their potential as anticancer agents. The study underscores the therapeutic relevance of sulfonamide derivatives in cancer treatment (Ravichandiran et al., 2019).
Carbonic Anhydrase Inhibition
Several studies have investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes. These inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness, demonstrating the broad pharmacological utility of sulfonamide-containing compounds (Supuran et al., 2013).
Antimicrobial Activity
Novel compounds designed to contain biologically active segments, including sulfonamido groups, have shown high antimicrobial activity, indicating their potential use in developing new antimicrobial agents. This research highlights the importance of sulfonamide derivatives in addressing drug-resistant microbial infections (Fadel & Al-Azzawi, 2021).
Environmental and Agricultural Applications
Herbicide Dissipation in Soil
The dissipation kinetics of soil-applied herbicides, including compounds with chloro and sulfonyl groups, were studied to understand their behavior and impact on the environment. This research is critical for developing agricultural practices that minimize environmental impact (Baer & Calvet, 1999).
Propriétés
IUPAC Name |
4-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-17-8-6-16(7-9-17)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZLPLPZBGWFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

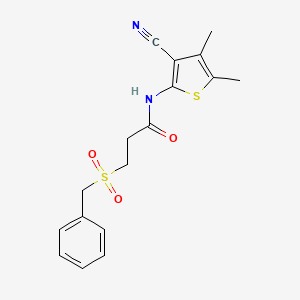
![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)
![2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2647494.png)
![N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2647496.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647497.png)

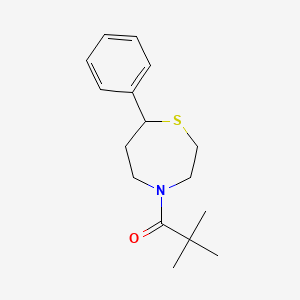
![(2E)-3-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2647503.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-methylacetamide](/img/structure/B2647505.png)

![1-(1,3-benzodioxol-5-yl)-N-[5-[(S)-(2-chlorophenyl)[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-2-thiazolyl]cyclopropanecarboxamide](/img/structure/B2647507.png)
